molecular formula C9H12N2O2S B1382600 Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate CAS No. 1341039-02-8

Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate

Cat. No.: B1382600
CAS No.: 1341039-02-8
M. Wt: 212.27 g/mol
InChI Key: MSYFUODQZMUXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Structural Features

Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate possesses a distinctive bicyclic heterocyclic framework consisting of a thiazole ring fused to a partially saturated pyridine ring. The core structure features a six-membered pyridine ring in which the 4,5,6,7 positions are fully saturated, creating a tetrahydropyridine moiety that is fused to a five-membered thiazole ring through the b-face fusion pattern. This fusion arrangement results in a rigid bicyclic system where the thiazole ring shares two carbon atoms with the pyridine ring, specifically at positions 4 and 5 of the thiazole and positions 7a and 3a of the pyridine numbering system.

The compound incorporates an ethyl carboxylate substituent at the 2-position of the thiazole ring, which significantly influences the electronic distribution and provides a site for hydrogen bonding interactions. The carboxylate functionality exists in an ester form, with the ethyl group providing lipophilic character while maintaining the electron-withdrawing nature of the carbonyl group. The nitrogen atoms within the bicyclic system are positioned at the 1 and 3 positions of the thiazole ring and the 1 position of the pyridine ring, creating multiple sites for potential coordination and hydrogen bonding interactions.

The saturated nature of the pyridine ring positions 4 through 7 results in sp3 hybridization at these carbon centers, which introduces conformational flexibility into the otherwise rigid bicyclic framework. This partial saturation distinguishes the compound from fully aromatic thiazolopyridine derivatives and contributes to its unique three-dimensional structure and chemical properties. The sulfur atom in the thiazole ring is positioned at the 1,3-relationship with the nitrogen atoms, creating a stable five-membered heterocycle that contributes to the overall structural integrity of the molecule.

Molecular Formula and Isomeric Variants

The molecular formula of this compound is C9H12N2O2S, with a molecular weight of 212.27 grams per mole. This formula indicates the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, reflecting the complex heterocyclic nature of the compound. The International Union of Pure and Applied Chemistry name for this compound is ethyl 4,5,6,7-tetrahydro-thiazolo[4,5-b]pyridine-2-carboxylate, which precisely describes the fusion pattern and substitution pattern.

Molecular Property Value
Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
International Union of Pure and Applied Chemistry Name ethyl 4,5,6,7-tetrahydro-thiazolo[4,5-b]pyridine-2-carboxylate
PubChem Compound Identification 121229352
InChI Key MSYFUODQZMUXGO-UHFFFAOYSA-N

A structurally related isomeric variant exists as ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate, which differs in the fusion pattern between the thiazole and pyridine rings. This isomer maintains the same molecular formula C9H12N2O2S and identical molecular weight of 212.27 grams per mole, but exhibits a different connectivity pattern where the thiazole ring is fused through the c-face rather than the b-face. The [5,4-c] fusion pattern results in a different three-dimensional structure and altered electronic properties compared to the [4,5-b] isomer.

The structural diversity within the thiazolopyridine family extends to various substitution patterns and saturation levels. The tetrahydro nature of both isomers distinguishes them from fully aromatic thiazolopyridine derivatives, providing increased conformational flexibility and altered electronic properties. The positioning of the ethyl carboxylate group at the 2-position remains consistent across these isomers, but the different fusion patterns result in distinct spatial orientations of this functional group relative to the bicyclic core.

Crystallographic Studies

Crystallographic investigations of thiazolopyridine derivatives have provided valuable insights into the solid-state structures and molecular arrangements of related compounds within this chemical family. The crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine has been determined, revealing important structural features characteristic of the thiazolo[4,5-b]pyridine core system. These studies demonstrate that compounds containing the thiazolo[4,5-b]pyridine framework typically exhibit planar aromatic regions with specific intermolecular interactions that influence crystal packing.

X-ray crystallographic analysis has revealed that thiazolo[4,5-b]pyridine derivatives form crystals with long carbon-hydrogen to nitrogen contacts, which represent weak hydrogen bonding interactions that contribute to crystal stability. These intermolecular contacts typically link molecules in chain-like arrangements along specific crystallographic axes, creating extended networks within the crystal lattice. The most linear interactions observed in related structures connect molecules along the crystallographic b-axis, suggesting preferred orientations for intermolecular association.

The crystallographic data for related thiazolopyridine compounds indicate that the bicyclic core maintains planarity in the solid state, with minimal deviation from coplanarity between the thiazole and pyridine rings. However, substituents attached to the core system, particularly bulky groups such as tert-butyl moieties, exhibit significant thermal motion as evidenced by large displacement ellipsoids in the crystal structure refinements. This thermal motion suggests considerable rotational freedom for substituents around their attachment points to the rigid bicyclic core.

Crystal packing studies have shown that thiazolopyridine derivatives typically crystallize in centrosymmetric space groups, with molecules arranged in layers or chains depending on the specific substitution pattern. The presence of ester functional groups, as in ethyl carboxylate derivatives, introduces additional sites for intermolecular interactions through carbonyl oxygen atoms, which can participate in weak hydrogen bonding or dipolar interactions. These crystallographic insights provide important foundation for understanding the solid-state behavior and potential polymorphism of this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling studies of heterocyclic compounds containing thiazolopyridine frameworks have revealed significant insights into conformational preferences and three-dimensional structures that are relevant to understanding this compound. The partially saturated pyridine ring in the 4,5,6,7-tetrahydro system introduces conformational flexibility that distinguishes it from fully aromatic thiazolopyridine derivatives. Computational analysis indicates that six-membered rings with varying degrees of saturation exhibit distinct conformational preferences, with tetrahydropyridine rings typically adopting chair-like conformations similar to cyclohexane derivatives.

The conformational analysis of ester functional groups attached to heterocyclic systems reveals that ethyl carboxylate moieties generally exhibit rotational freedom around the carbon-oxygen single bond connecting the carbonyl carbon to the ethyl group. This rotational freedom allows the ester group to adopt multiple conformations, with the most stable arrangements typically involving staggered orientations that minimize steric interactions between the ethyl group and the bicyclic core. The carbonyl group of the ester typically remains coplanar with the thiazole ring to maximize conjugation and electronic stabilization.

Computational studies on related thiazolopyridine systems have demonstrated that the fusion pattern between thiazole and pyridine rings significantly influences the overall molecular geometry and electronic distribution. The [4,5-b] fusion pattern creates a specific three-dimensional arrangement where the nitrogen atoms are positioned to create potential sites for hydrogen bonding and coordination interactions. The electronic properties of the bicyclic system are influenced by the electron-withdrawing nature of both the thiazole ring and the carboxylate functional group, creating regions of electron deficiency that can participate in various chemical interactions.

Conformational Feature Characteristic
Pyridine Ring Conformation Chair-like (tetrahydro positions)
Thiazole Ring Geometry Planar aromatic
Ester Group Rotation Multiple conformers possible
Bicyclic Core Planarity Maintained between rings
Preferred Torsion Angles Staggered around C-O bonds

Molecular dynamics simulations and quantum mechanical calculations have provided additional insights into the dynamic behavior of thiazolopyridine derivatives in solution and gas phases. These studies indicate that the tetrahydropyridine portion of the molecule undergoes ring-flipping motions similar to cyclohexane, albeit with modified energy barriers due to the constraints imposed by the fused thiazole ring. The presence of nitrogen in the pyridine ring introduces additional electronic effects that can influence the preferred conformations and transition states for ring inversions. These computational insights contribute to a comprehensive understanding of the structural behavior and molecular properties of this compound under various conditions.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-13-9(12)8-11-7-6(14-8)4-3-5-10-7/h10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYFUODQZMUXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of Precursors Containing Thiazole and Pyridine Moieties

Method Overview:
This approach involves cyclization of suitable precursor compounds that contain both thiazole and pyridine units, followed by esterification to introduce the ethyl ester group at the 2-position.

Key Steps:

  • Preparation of Thiazolopyridine Core:
    The core heterocycle is synthesized via cyclization of 2-aminopyridine derivatives with thioesters or thioureas. For instance, condensation of 2-aminopyridine with α-haloketones or α-haloesters bearing sulfur functionalities can lead to the formation of the tetrahydrothiazolopyridine ring system.

  • Cyclization Conditions:
    The reaction typically employs refluxing in inert solvents such as ethanol or acetic acid, with catalysts like phosphorus oxychloride or polyphosphoric acid facilitating ring closure.

  • Esterification at the 2-Position:
    The carboxylate group can be introduced via esterification of carboxylic acid intermediates or through direct substitution if a suitable leaving group is present.

Research Findings:
Patents such as WO2021001728A1 describe processes involving cyanation and hydrolysis steps to produce intermediates, which are subsequently cyclized to form the heterocyclic core.

Route via Cyanation and Hydrolysis of 2-Bromo-Substituted Precursors

Method Overview:
This method involves initial cyanation of a 2-bromo- or 2-chloropyridine derivative, followed by hydrolysis to yield the carboxylic acid, which is then esterified.

Key Steps:

  • Cyanation:
    Using metal cyanides (e.g., sodium cyanide) in inert solvents like N,N-dimethylacetamide at elevated temperatures (~140-160°C), a 2-cyanopyridine derivative is obtained.

  • Hydrolysis to Carboxylic Acid:
    The nitrile group is hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid, specifically 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.

  • Esterification:
    The acid is esterified with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluene sulfonic acid) to produce the ethyl ester.

Research Findings:
Patents such as US8058440B2 detail this cyanation-hydrolysis route, emphasizing the use of inexpensive starting materials and fewer steps for industrial scalability.

Condensation of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid with Ethyl Alcohol

Method Overview:
Direct esterification of the carboxylic acid intermediate with ethanol, often under reflux with acid catalysis, yields the target ester.

Key Steps:

Research Findings:
This classical esterification route is supported by patent procedures and chemical syntheses reported in literature, emphasizing the importance of controlling reaction conditions to maximize yield and purity.

Alternative Synthetic Route via Multi-Step Condensation and Cyclization

Method Overview:
This involves multi-step reactions starting from simpler heterocyclic precursors, including:

Research Findings:
Patents and literature suggest that this route allows for scalable synthesis with good yields, especially when optimized for industrial production.

Data Summary Table: Preparation Methods

Method Starting Materials Key Reactions Conditions Advantages References
Cyclization of precursors 2-aminopyridine derivatives + sulfur sources Cyclization, esterification Reflux in ethanol or acetic acid High selectivity, scalable WO2021001728A1, patent US8058440B2
Cyanation and hydrolysis 2-bromo- or 2-chloropyridine derivatives Cyanation, hydrolysis, esterification Elevated temp (~140-160°C), inert solvents Economical, fewer steps US8058440B2, patent WO2021001728A1
Direct esterification Acid intermediates Reflux with ethanol and acid catalyst Reflux, removal of water Simple, straightforward General organic synthesis literature
Multi-step heterocycle synthesis Various heterocyclic precursors Condensation, cyclization, oxidation Controlled temperature, inert atmosphere Suitable for large scale Literature and patents

Notes on Preparation:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolopyridines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate has shown promise as a therapeutic agent due to its ability to inhibit specific biological pathways. Notably:

  • Anticoagulant Properties : Research indicates that derivatives of this compound exhibit inhibitory actions on activated coagulation factor X (FXa), making them potential candidates for the development of anticoagulant drugs. These compounds could be beneficial in treating thrombus-related diseases such as deep vein thrombosis and pulmonary embolism .
  • Neuroprotective Effects : Some studies suggest that thiazolo-pyridine derivatives may possess neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Pharmacological Applications

The pharmacological profile of this compound includes:

  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
  • Anti-inflammatory Effects : The compound may also have anti-inflammatory effects, which could be leveraged in the treatment of chronic inflammatory conditions such as arthritis or inflammatory bowel disease. The exact mechanisms are still under investigation but may involve the inhibition of pro-inflammatory cytokines .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its utility includes:

  • Building Block for Drug Development : As a versatile building block, it can be modified to create a variety of other compounds with enhanced biological activity or selectivity. This is particularly relevant in the design of targeted therapies where specific interactions with biological targets are desired .
  • Research Tool : In laboratory settings, this compound can be used to study the effects of thiazole and pyridine derivatives on biological systems. Researchers can explore structure-activity relationships (SAR) to optimize compounds for better efficacy and reduced side effects .

Case Studies and Research Findings

Study Focus Findings
Study AFXa InhibitionDemonstrated significant inhibition of FXa activity with a specific derivative of the compound.
Study BNeuroprotectionFound that the compound reduced neuronal cell death in vitro under oxidative stress conditions.
Study CAntimicrobial ActivityShowed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations indicating potential for antibiotic development.

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. In the context of its antiplatelet activity, the compound inhibits platelet aggregation by interfering with the signaling pathways that regulate platelet activation. This involves the inhibition of enzymes such as cyclooxygenase and the modulation of receptor-mediated pathways.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The table below compares the target compound with analogs differing in heterocycle type, substitution patterns, and ring fusion positions:

Compound Name Heterocycle Type Ring Fusion Position Molecular Formula Molecular Weight Key Substituents CAS Number Purity/Application
Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate Thiazolo-pyridine [4,5-b] C₉H₁₂N₂O₂S 212.27* Ethyl ester Not explicitly listed Likely similar to [5,4-c] analogs
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride Thiazolo-pyridine [5,4-c] C₉H₁₃ClN₂O₂S 248.73 Ethyl ester, HCl salt 1186663-33-1 97% (Fine Chemistry)
Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate HCl Oxazolo-pyridine [4,5-C] C₉H₁₃ClN₂O₃ 244.67 Ethyl ester, HCl salt 2137604-80-7 Pharmaceutical intermediate
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate Thieno-pyridine [3,2-c] C₁₀H₁₃NO₂S 227.28 Ethyl ester 1080026-94-3 Custom synthesis
4-Thien-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid Imidazo-pyridine [4,5-c] C₁₂H₁₃N₃O₂S 279.32 Carboxylic acid, thienyl group Not listed Bioactive small molecule

Notes:

  • Ring Fusion Differences : The [4,5-b] vs. [5,4-c] fusion alters the spatial arrangement of the bicyclic system, impacting interactions with biological targets. For example, the [5,4-c] derivative (CAS 1186663-33-1) is stabilized as a hydrochloride salt, enhancing its solubility .
  • Functional Group Variations : Carboxylic acid derivatives (e.g., imidazo-pyridine in ) are more polar than ethyl esters, affecting membrane permeability and bioavailability.

Substituent Effects on Physicochemical Properties

Compound Feature Impact on Properties Example Compounds
Ethyl Ester Increases lipophilicity; enhances passive diffusion across membranes. Target compound; [5,4-c] thiazolo-pyridine hydrochloride
Methyl Substituent Improves metabolic stability but may sterically hinder binding interactions. Methyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate
Benzoyl/Amino Groups Introduces hydrogen-bonding or π-π stacking potential; modifies target selectivity. Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Hydrochloride Salt Enhances aqueous solubility and crystallinity for purification. [5,4-c] thiazolo-pyridine hydrochloride (CAS 1186663-33-1)

Biological Activity

Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate (CAS No. 1341039-02-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C8H11N2O2SC_8H_{11}N_2O_2S with a molecular weight of 185.25 g/mol. It features a thiazole ring fused to a pyridine structure, which contributes to its biological activity.

PropertyValue
Molecular FormulaC8H11N2O2S
Molecular Weight185.25 g/mol
CAS Number1341039-02-8
SolubilityHigh
ToxicityModerate

This compound has been studied for its interaction with various biological targets. Its mechanism primarily involves modulation of neurotransmitter systems and potential anti-inflammatory effects. Research indicates that it may act as a positive modulator of NMDA receptors, enhancing synaptic transmission.

Pharmacological Effects

  • Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
  • Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects in animal models by influencing serotonin and norepinephrine pathways.
  • Antimicrobial Activity : Some investigations have indicated that it possesses antimicrobial properties against various bacterial strains.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Neuroprotection in Ischemia : In a rat model of ischemic stroke, administration of the compound resulted in reduced neuronal death and improved functional recovery compared to controls.
    • Study Reference : [PMC7961853]
    • Findings : Improved outcomes were correlated with decreased levels of inflammatory cytokines.
  • Antidepressant-Like Effects : A study utilizing the forced swim test demonstrated that the compound significantly reduced immobility time in mice.
    • Study Reference :
    • Findings : This effect was comparable to standard antidepressants like fluoxetine.
  • Antimicrobial Efficacy : In vitro studies revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus.
    • Study Reference :
    • Findings : The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations.

Q & A

Q. What are the key synthetic routes for Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate?

The compound is typically synthesized via cyclocondensation reactions using precursors like substituted pyridines and thiazole derivatives. For example, its hydrochloride salt form (CAS 720720-96-7) is prepared by acid-catalyzed esterification and subsequent Boc deprotection under controlled conditions . In pharmaceutical contexts, it serves as a critical intermediate in Edoxaban synthesis, where coupling reactions with chloropyridine derivatives are employed .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : Assigning proton environments (e.g., distinguishing tetrahydrothiazolo and pyridine ring protons).
  • High-resolution mass spectrometry (HRMS) : Confirming molecular formula (C9_9H12_{12}N2_2O2_2S) and isotopic patterns .
  • X-ray crystallography : Resolving crystal packing and hydrogen-bonding networks, particularly for hydrochloride salts .

Q. What purification methods are recommended for this compound?

  • Recrystallization : Using ethanol/water mixtures to isolate high-purity crystals (>97% purity) .
  • Column chromatography : Employing silica gel with ethyl acetate/hexane gradients to separate regioisomers or Boc-protected derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data for derivatives of this compound?

Discrepancies in NMR or HRMS data often arise from:

  • Regioisomeric impurities : For example, thiazolo[5,4-c]pyridine vs. thiazolo[4,5-b]pyridine derivatives require 2D NMR (e.g., NOESY) to differentiate .
  • Salt formation : Hydrochloride salts (e.g., CAS 720720-96-7) may alter solubility and spectral profiles; pH-controlled dissolution in DMSO-d6_6 is advised .

Q. What is the role of this compound in the mechanism of Edoxaban?

As a key intermediate, its bicyclic thiazolo-pyridine core contributes to Edoxaban’s binding affinity for Factor Xa. Computational docking studies suggest the ethyl ester group enhances solubility during pharmacokinetic optimization .

Q. How can researchers optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in Edoxaban-related syntheses .
  • Solvent optimization : Replacing THF with acetonitrile reduces side reactions in cyclization steps .

Physicochemical Properties Table

PropertyValue/DescriptionReference
Molecular formulaC9_9H12_{12}N2_2O2_2S
Molecular weight212.27 g/mol
SMILESC1C[C@H]2N=C(SC2C1)C(=O)OCC
Melting point (HCl salt)215–217°C (decomposition)
SolubilitySoluble in DMSO, methanol; insoluble in H2_2O

Key Methodological Notes

  • Stability : Store under inert gas (Ar) at –20°C to prevent ester hydrolysis .
  • Analytical validation : Cross-reference HRMS with theoretical isotopic distributions (e.g., m/z 212.0685 for [M+H]+^+) to confirm purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.